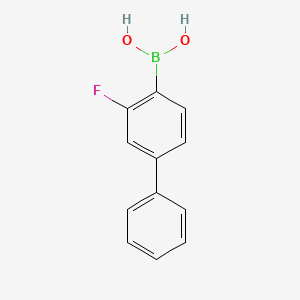![molecular formula C12H9N3S B1358657 2-苯基吡唑并[1,5-a]吡嗪-4(5H)-硫酮 CAS No. 933242-89-8](/img/structure/B1358657.png)
2-苯基吡唑并[1,5-a]吡嗪-4(5H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings
科学研究应用
2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
Target of Action
2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives are known to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione interacts with proteins involved in the regulation of cell cycle and apoptosis, thereby influencing cell proliferation and survival .
Cellular Effects
The effects of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in lung adenocarcinoma cell lines . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of kinases by binding to their ATP-binding sites . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways. Additionally, 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of the compound . The interaction of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the cell . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . The localization of 2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
准备方法
The synthesis of 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with α,β-unsaturated ketones to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures .
化学反应分析
2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
相似化合物的比较
2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione can be compared with similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a fused ring system but differ in their ring composition and biological activities.
Phenylpyrazoles: These compounds have a similar phenylpyrazole skeleton but lack the additional pyrazine ring.
属性
IUPAC Name |
2-phenyl-5H-pyrazolo[1,5-a]pyrazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSDCBTNPFKEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CNC(=S)C3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)
![N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1358577.png)
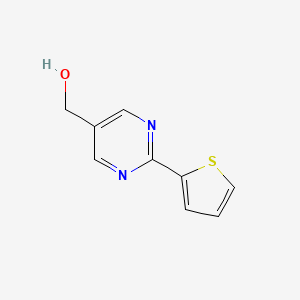
![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)
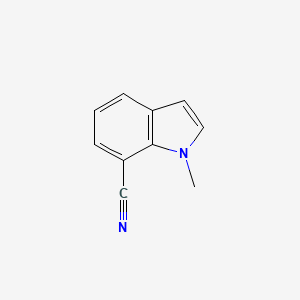
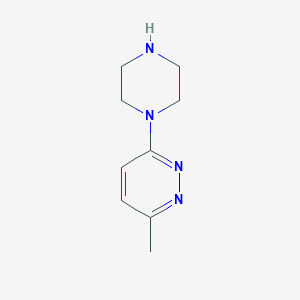
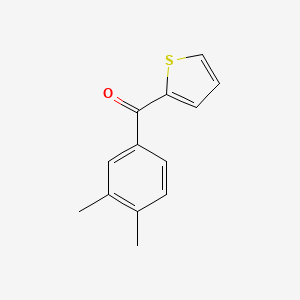

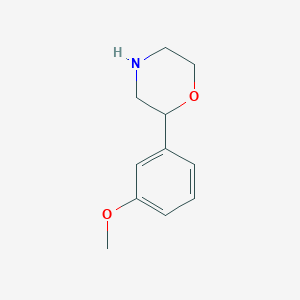
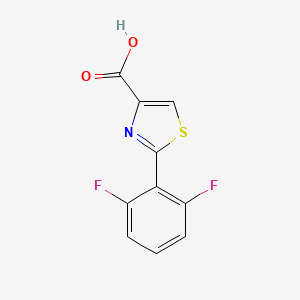
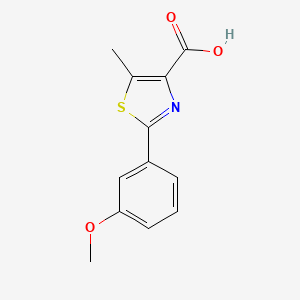
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)
